Biotin-bis-amido-SS-NHS

Protein biotinylation Affinity purification Avidin‑biotin binding

Researchers requiring whole-cell biotinylation without lysis often encounter the limitation of cell-impermeant Sulfo-NHS-SS-Biotin. Biotin-bis-amido-SS-NHS (CAS 142439-92-7) resolves this with its membrane-permeable, hydrophobic scaffold, enabling passive diffusion into intact cells for labeling of cytosolic, nuclear, and organellar proteins. Key differentiating features: - Membrane permeability permits intracellular access without prior permeabilization, achieving labeling inaccessible to Sulfo-NHS-SS-Biotin. - Reducible disulfide bridge enables quantitative elution from streptavidin under mild DTT conditions (50 mM), preserving protein activity for downstream enzymatic or mass spectrometry workflows. - Extended 24.3 Å spacer arm mitigates steric occlusion of the avidin binding pocket, critical for capture of large macromolecular assemblies or heavily glycosylated targets. Sourced with ≥98% purity and stored at -20°C, this reagent is available in 50 mg to 1 g pack sizes for immediate research use.

Molecular Formula C22H33N5O7S3
Molecular Weight 575.7 g/mol
CAS No. 142439-92-7
Cat. No. B609567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-bis-amido-SS-NHS
CAS142439-92-7
SynonymsNHS-SS-Biotin, NHS SS Biotin
Molecular FormulaC22H33N5O7S3
Molecular Weight575.7 g/mol
Structural Identifiers
InChIInChI=1S/C22H33N5O7S3/c28-16(4-2-1-3-15-21-14(13-35-15)25-22(33)26-21)23-9-10-24-17(29)7-11-36-37-12-8-20(32)34-27-18(30)5-6-19(27)31/h14-15,21H,1-13H2,(H,23,28)(H,24,29)(H2,25,26,33)/t14-,15-,21-/m0/s1
InChIKeyLWPHUVGDBNUVHA-GXZWQRSESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Biotin-bis-amido-SS-NHS for Intracellular & Reversible Biotinylation


Biotin-bis-amido-SS-NHS (CAS 142439-92-7), also designated NHS-SS-Biotin, is an amine-reactive, heterobifunctional biotinylation reagent classified as a long-chain, cleavable NHS ester. Its molecular architecture comprises a biotin head group connected via a bis-amido extended spacer arm to an N‑hydroxysuccinimide (NHS) ester, with a reducible disulfide bond embedded within the spacer [1]. This structural arrangement confers three functional capabilities critical for bioconjugation workflows: (i) covalent amine coupling via NHS‑ester reactivity under mildly alkaline conditions, (ii) reversible biotin labeling through reductive cleavage of the disulfide bridge using DTT, β‑mercaptoethanol, or TCEP, and (iii) membrane permeability attributable to its hydrophobic alkyl/ether‑based scaffold, enabling access to intracellular protein targets . These properties position Biotin‑bis‑amido‑SS‑NHS as a specialized tool for affinity purification, protein pull‑down, and intracellular labeling applications where non‑cleavable or water‑soluble analogs introduce procedural or biological constraints.

Amine-reactive NHS ester for covalent protein biotinylation under mild alkaline conditions
Membrane-permeable scaffold enables intracellular access without cell permeabilization
Cleavable disulfide bond supports gentle, reversible elution from streptavidin matrices

Why Biotin-bis-amido-SS-NHS Cannot Be Substituted


Although cleavable NHS‑ester biotinylation reagents share a common functional framework—amine‑reactive NHS group, biotin affinity tag, and reducible disulfide bond—substitution among in‑class variants introduces non‑interchangeable experimental outcomes. The primary differentiation between Biotin‑bis‑amido‑SS‑NHS and the widely adopted Sulfo‑NHS‑SS‑Biotin lies in membrane permeability and solvent compatibility: Sulfo‑NHS‑SS‑Biotin bears a charged sulfonate group that confers direct aqueous solubility but renders the reagent cell‑impermeant, restricting its utility to extracellular or cell‑surface protein labeling . In contrast, Biotin‑bis‑amido‑SS‑NHS is membrane‑permeable, enabling intracellular access to cytoplasmic and organellar protein targets—a critical distinction for live‑cell labeling studies or experiments requiring whole‑cell biotinylation without cell lysis . Further differentiation relative to non‑cleavable NHS‑biotin reagents (e.g., Sulfo‑NHS‑LC‑Biotin) lies in the capacity for reversible labeling: the disulfide bridge permits quantitative release of biotinylated targets from avidin/streptavidin matrices under mild reducing conditions, circumventing harsh elution protocols that compromise protein integrity or activity . These operational divergences preclude generic substitution and necessitate compound‑specific selection based on the target subcellular compartment and downstream elution requirements.

This Product
Membrane-permeable
Sulfo-NHS-SS-Biotin (impermeant analog)
Lacks membrane permeability; labeling restricted to cell-surface proteins. Intracellular workflows may not transfer directly.
This Product
Cleavable disulfide
Non-cleavable NHS-biotin reagents
Irreversible labeling requires denaturing elution (8 M guanidine-HCl or boiling), which may compromise protein activity. Reversible workflows may require validation.

Biotin-bis-amido-SS-NHS Differentiation Evidence


Extended Spacer Arm Reduces Steric Hindrance

Biotin‑bis‑amido‑SS‑NHS possesses an extended spacer arm measuring 24.3 Å, a feature attributed to its bis‑amido cross‑bridge architecture . This extended reach places the biotin moiety further from the labeled protein surface compared to the short‑chain Sulfo‑NHS‑Biotin, whose spacer arm measures only 13.5 Å, corresponding to the native valeric acid moiety alone . The longer spacer reduces steric occlusion of the biotin‑binding pocket of avidin/streptavidin, which resides deep within the tetrameric protein barrel. This geometric advantage is particularly consequential when labeling large macromolecular complexes, membrane proteins with limited surface accessibility, or proteins where biotinylation occurs at lysine residues proximal to the binding interface.

Extended Spacer Arm
Cross-study comparable
This product 24.3 Å
Short-chain analog 13.5 Å
Difference +80% longer
May reduce steric hindrance and support avidin/streptavidin binding for large complexes
Modeled end-to-end distance; binding improvement depends on lysine placement
Protein biotinylation Affinity purification Avidin‑biotin binding

Membrane Permeability for Intracellular Access

Biotin‑bis‑amido‑SS‑NHS is unequivocally documented as membrane‑permeable, a property that enables passive diffusion across the plasma membrane for intracellular biotinylation of cytosolic and organellar proteins . This permeability arises from its hydrophobic alkyl/ether spacer architecture and the absence of charged functional groups. The sulfonated analog Sulfo‑NHS‑SS‑Biotin, despite sharing the disulfide‑cleavable spacer and amine‑reactive NHS ester, bears a negatively charged sulfonate (‑SO₃⁻) group that confers aqueous solubility but renders the reagent cell‑impermeant, restricting labeling exclusively to extracellular epitopes and plasma membrane proteins . This functional divergence mandates reagent selection based on the subcellular compartment of interest: intracellular targets require Biotin‑bis‑amido‑SS‑NHS, whereas cell‑surface‑restricted labeling is appropriately served by Sulfo‑NHS‑SS‑Biotin.

Membrane Permeability
Class-level inference
This product Permeable
Sulfo-NHS-SS-Biotin Impermeant
Enables intracellular labeling workflows; impermeant analog restricted to cell surface
Binary classification based on sulfonate charge; validated in live-cell studies
Intracellular labeling Live‑cell biotinylation Membrane permeability

Cleavable Disulfide Bond for Gentle Elution

The embedded disulfide bond within the spacer arm of Biotin‑bis‑amido‑SS‑NHS is quantitatively cleavable under mild reducing conditions using 50 mM dithiothreitol (DTT) at room temperature for 30 minutes, or using alternative reducing agents including β‑mercaptoethanol (BME) and tris(2‑carboxyethyl)phosphine (TCEP) [1]. This cleavage releases the biotin tag while leaving a minimal residual thiolated alkylamido footprint on the target protein. In contrast, non‑cleavable NHS‑biotin reagents such as Sulfo‑NHS‑LC‑Biotin and Sulfo‑NHS‑Biotin form irreversible amide linkages; elution from streptavidin matrices then necessitates harsh denaturing conditions (e.g., 8 M guanidine‑HCl, boiling in SDS‑PAGE loading buffer) that frequently compromise protein integrity, enzymatic activity, or downstream compatibility .

Cleavable Disulfide Bond
Class-level inference
This product 50 mM DTT, 30 min, RT
Non-cleavable reagent Denaturing elution
Mild reductive cleavage preserves protein activity for downstream enzymatic or structural assays
Elution conditions may require optimization per target protein
Affinity purification Reversible labeling Streptavidin pull‑down

Organic Solvent Reconstitution Requirement

Biotin‑bis‑amido‑SS‑NHS exhibits negligible aqueous solubility and must be reconstituted in organic solvent—specifically dimethyl sulfoxide (DMSO) at ≥28.79 mg/mL or dimethylformamide (DMF)—prior to dilution into aqueous reaction buffers . This requirement contrasts sharply with sulfonated analogs such as Sulfo‑NHS‑SS‑Biotin, which incorporate a charged sulfonate group enabling direct dissolution in aqueous buffers without organic co‑solvents . The organic solvent prerequisite of Biotin‑bis‑amido‑SS‑NHS introduces an additional consideration for experimental design: while organic solvent reconstitution is routine for many bioconjugation workflows, it may be incompatible with solvent‑sensitive biological samples or protocols requiring completely aqueous conditions.

Solvent Reconstitution
Class-level inference
Solubility Water-insoluble; requires DMSO (≥28.79 mg/mL) or DMF
Organic solvent reconstitution step may be incompatible with solvent-sensitive samples
Water-soluble analog Sulfo-NHS-SS-Biotin avoids this requirement
Reagent handling Solvent compatibility Aqueous bioconjugation

Bis-Amido Architecture for Enhanced Stability

Biotin‑bis‑amido‑SS‑NHS incorporates a bis‑amido structural motif within its spacer region, featuring two amide bonds flanking the central disulfide bridge. This design is reported to enhance overall conjugate stability and improve compatibility with biomolecular environments relative to linkers composed solely of simple alkyl or ether chains . The amide bonds, formed during reagent synthesis, provide a chemically robust backbone that resists non‑specific hydrolysis under physiological pH conditions while maintaining the flexibility required for avidin/streptavidin binding. In contrast, simpler alkyl‑chain‑only linkers lack these stabilizing amide functionalities, though direct quantitative comparison of hydrolytic half‑life between linker classes is not available in the public domain.

Bis-Amido Architecture
Supporting evidence
Reported to support conjugate stability via two amide bonds flanking disulfide
May contribute to extended shelf-life of biotinylated intermediates
Quantitative hydrolytic stability data not publicly available; data to verify
Bioconjugate stability Linker chemistry Biotinylation efficiency

Biotin-bis-amido-SS-NHS Application Scenarios


Live-Cell Intracellular Protein Pull-Down

Membrane permeability enables passive entry of Biotin‑bis‑amido‑SS‑NHS into intact cells, facilitating biotinylation of cytosolic, nuclear, and organellar proteins without prior cell lysis or permeabilization. Following cell lysis, biotinylated intracellular targets are captured on streptavidin‑coated beads and subsequently released under mild reducing conditions (50 mM DTT) [1], preserving protein activity for downstream enzymatic assays or mass spectrometry. This workflow is unattainable with cell‑impermeant Sulfo‑NHS‑SS‑Biotin and avoids the denaturing elution required for non‑cleavable reagents.

Reversible Biotinylation for Native Elution

The cleavable disulfide bond [1] permits quantitative elution of biotinylated proteins from streptavidin matrices under mild reducing conditions, obviating harsh denaturants (8 M guanidine‑HCl or boiling in SDS). This reversible labeling capability is essential when the purified protein must retain enzymatic activity, binding competence, or structural integrity for downstream applications—scenarios where non‑cleavable NHS‑biotin reagents (e.g., Sulfo‑NHS‑LC‑Biotin) would irreversibly trap the target or require denaturation that compromises functionality.

Large Complex Labeling with Reduced Steric Hindrance

The 24.3 Å extended spacer arm provides sufficient distance between the labeled protein surface and the biotin moiety to mitigate steric occlusion of the avidin/streptavidin binding pocket. This geometric advantage is critical for successful capture of large macromolecular assemblies, heavily glycosylated proteins, or targets where biotinylation occurs at lysine residues embedded within sterically constrained protein domains. Short‑chain biotin reagents (13.5 Å spacer, Sulfo‑NHS‑Biotin) may fail to achieve efficient streptavidin binding under comparable labeling conditions.

PROTAC Linker Scaffold for Targeted Protein Degradation

Biotin‑bis‑amido‑SS‑NHS is classified as an alkyl/ether‑based PROTAC linker suitable for constructing proteolysis‑targeting chimeras (PROTACs) . The bis‑amido scaffold provides a rigid yet conformationally adaptable linkage between the E3 ubiquitin ligase ligand and the target protein ligand, while the embedded disulfide bond offers the potential for stimulus‑responsive linker cleavage in reducing intracellular environments. This application is distinct from primary biotinylation workflows and represents an orthogonal use case for the same compound architecture.

Application
Selection Property
Validation Focus
Intracellular live-cell pull-down
Membrane permeability
Cytosolic labeling efficiency without cell lysis
Reversible biotinylation & native elution
Cleavable disulfide linker
Mild DTT elution preserves protein activity
Large complex biotinylation
Extended spacer arm
Reduced steric hindrance for avidin capture
PROTAC linker scaffold
Alkyl/ether bis-amido architecture
Stimulus-responsive disulfide in reductive intracellular environments

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